5-Phenylpiperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

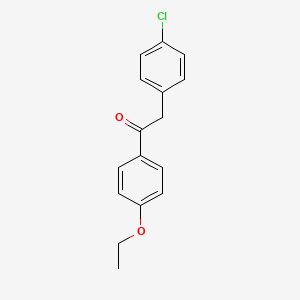

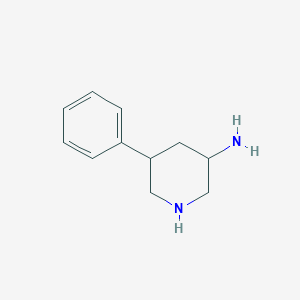

5-Phenylpiperidin-3-amine, also known as N-phenylpiperidin-3-amine, is a compound with the CAS Number: 100240-05-9 . It is a part of the phenylpiperidines class of chemical compounds, which have a phenyl moiety directly attached to piperidine . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a recent study discussed the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .Molecular Structure Analysis

The molecular structure of 5-Phenylpiperidin-3-amine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 176.26 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

5-Phenylpiperidin-3-amine is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .科学的研究の応用

Environmental Synthesis of Cyclic Amines

Fujita, Fujii, and Yamaguchi (2004) developed an efficient method for the N-heterocyclization of primary amines with diols using a CpIr complex. This method allows the synthesis of various cyclic amines, including five-, six-, and seven-membered ones, with water as the only byproduct. It represents an environmentally benign approach to producing cyclic amines, important in various chemical syntheses (Fujita, Fujii, & Yamaguchi, 2004).

Modulation of Piperidine Derivatives

Schnider et al. (2020) explored how functional groups in equatorial or axial β-positions to the amino group can modulate the properties of piperidine derivatives. They synthesized 13 epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives to investigate the impact on basicity, lipophilicity, aqueous solubility, and membrane permeation. These findings are significant for the property-based design of bioactive compounds (Schnider et al., 2020).

Biogenic Amine Analysis in Beverages

Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate as a reagent for derivatization of various biogenic amines, including histamine and tyramine. This method allowed for efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these amines in beverages, demonstrating the versatility of this chemical approach in food chemistry (Jastrzębska et al., 2018).

Synthesis of N-Benylpiperidine and Asymmetric Synthesis

Yamaguchi, Fujita, Fujii, Komatsubara, and Enoki (2007) reported an efficient method for N-cycloalkylation of primary amines with diols, catalyzed by a Cp*Ir complex. This method led to the synthesis of N-benzylpiperidine and a two-step asymmetric synthesis of (S)-2-phenylpiperidine, showcasing the potential of such methods in producing specific cyclic amine structures (Yamaguchi et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

将来の方向性

Research into piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

5-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKCGHQMCRKTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)

![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)